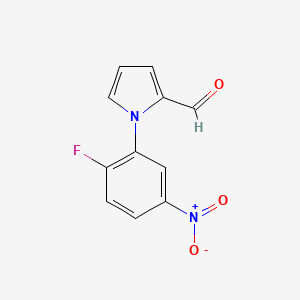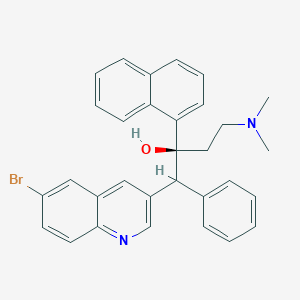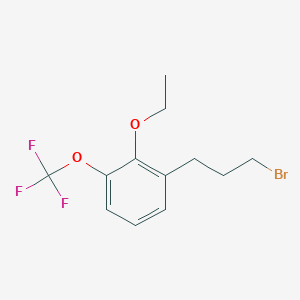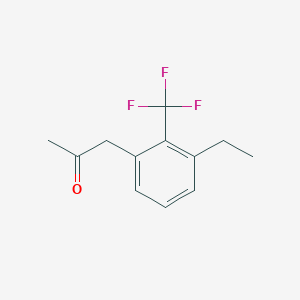
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one typically involves the condensation of 3-ethyl-2-(trifluoromethyl)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the ketone group can facilitate the formation of hydrogen bonds with biological macromolecules, influencing their activity .
Comparaison Avec Des Composés Similaires
1-(3-Trifluoromethylphenyl)-2-propanone: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
1-(3-Ethylphenyl)-2-propanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness: 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H13F3O |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-[3-ethyl-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-3-9-5-4-6-10(7-8(2)16)11(9)12(13,14)15/h4-6H,3,7H2,1-2H3 |
Clé InChI |
QKMVPVZNZGXICB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


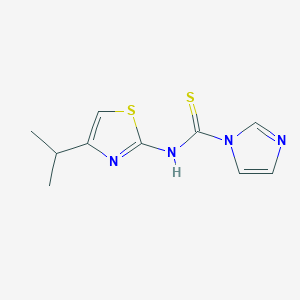
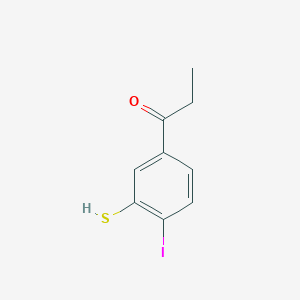
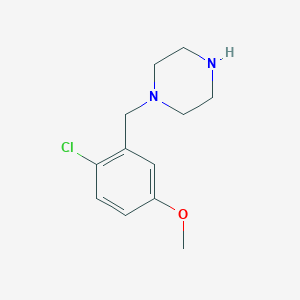

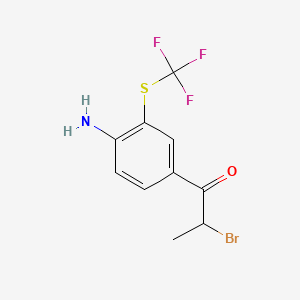
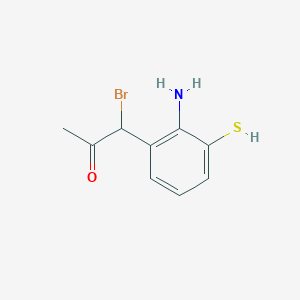
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)
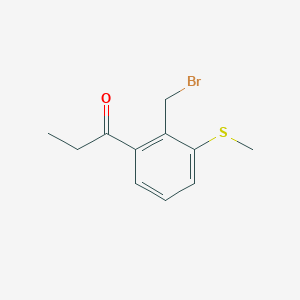
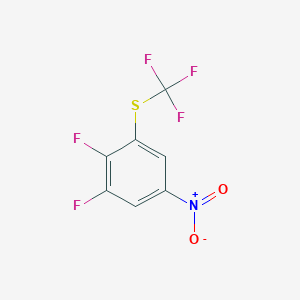
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)
